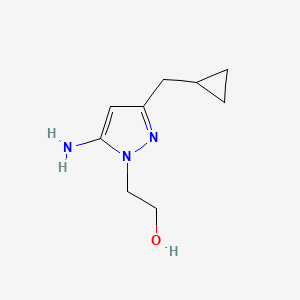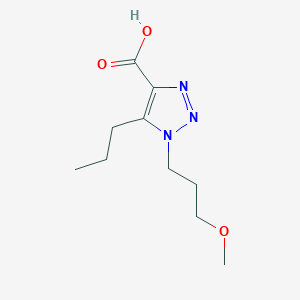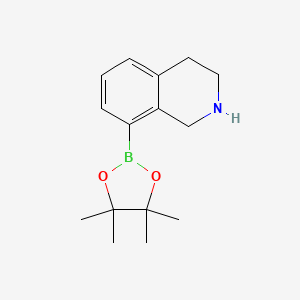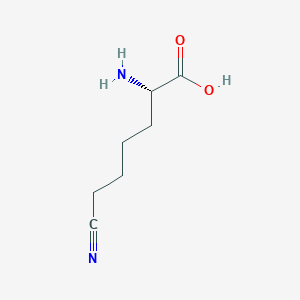
2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride is an organic compound with a unique chemical structure that includes a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-ol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-ol+SOCl2→2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the stringent reaction conditions required for the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction can occur under mild aqueous conditions, often requiring a base such as sodium hydroxide to facilitate the process.
Major Products Formed
Sulfonamide derivatives: Formed when reacting with amines.
Sulfonate esters: Formed when reacting with alcohols.
Sulfonic acids: Formed through hydrolysis.
Scientific Research Applications
2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(((1-Methoxypropan-2-yl)oxy)methyl)oxirane
- 2-(1-Methoxypropan-2-yloxy)propan-1-ol
- (2-Methyl-1-oxo-2-propenyl)oxy
Uniqueness
2-(((1-Methoxypropan-2-yl)oxy)methyl)pentane-1-sulfonyl chloride is unique due to the presence of both a sulfonyl chloride group and an ether linkage in its structure. This combination of functional groups provides distinct reactivity patterns and makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C10H21ClO4S |
|---|---|
Molecular Weight |
272.79 g/mol |
IUPAC Name |
2-(1-methoxypropan-2-yloxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-4-5-10(8-16(11,12)13)7-15-9(2)6-14-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
XRCDABFCLVJFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC(C)COC)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B13628117.png)



![2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)


![3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole](/img/structure/B13628151.png)

